(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 881560-07-2
VCID: VC5440710
InChI: InChI=1S/C18H17N3O2/c1-23-17-9-7-16(8-10-17)20-13-15(11-19)18(22)21-12-14-5-3-2-4-6-14/h2-10,13,20H,12H2,1H3,(H,21,22)/b15-13+
SMILES: COC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide

CAS No.: 881560-07-2

Cat. No.: VC5440710

Molecular Formula: C18H17N3O2

Molecular Weight: 307.353

* For research use only. Not for human or veterinary use.

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide - 881560-07-2

Specification

CAS No. 881560-07-2
Molecular Formula C18H17N3O2
Molecular Weight 307.353
IUPAC Name (E)-N-benzyl-2-cyano-3-(4-methoxyanilino)prop-2-enamide
Standard InChI InChI=1S/C18H17N3O2/c1-23-17-9-7-16(8-10-17)20-13-15(11-19)18(22)21-12-14-5-3-2-4-6-14/h2-10,13,20H,12H2,1H3,(H,21,22)/b15-13+
Standard InChI Key WMCIFTLDNLLWFU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features an (E)-configured acrylamide backbone with a benzyl group attached to the amide nitrogen, a cyano group at the C2 position, and a 4-methoxyphenylamino substituent at C3 (Fig. 1). The IUPAC name, (E)-N-benzyl-2-cyano-3-(4-methoxyanilino)prop-2-enamide, reflects this arrangement. Key structural attributes include:

  • Benzyl group: Enhances lipophilicity and potential membrane permeability.

  • Cyano group: Introduces electron-withdrawing effects, influencing reactivity and hydrogen-bonding capabilities.

  • 4-Methoxyphenylamino moiety: Provides aromaticity and potential for π-π stacking interactions.

The stereochemistry at the double bond (E-configuration) is critical for maintaining planarity, which optimizes conjugation across the acrylamide system.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight307.35 g/mol
CAS Number881560-07-2
SMILESCOC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2
SolubilityNot publicly available

Synthesis and Optimization

Synthetic Pathways

The synthesis typically employs a three-component reaction involving benzylamine, 4-methoxybenzaldehyde, and malononitrile under controlled conditions. A representative protocol involves:

  • Condensation: 4-Methoxybenzaldehyde reacts with malononitrile in ethanol at 60–80°C to form a Knoevenagel adduct.

  • Amidation: The adduct undergoes nucleophilic attack by benzylamine in the presence of a base (e.g., triethylamine) to yield the acrylamide derivative.

  • Purification: Recrystallization from ethanol or column chromatography achieves >95% purity.

Industrial-scale production often utilizes continuous flow reactors to enhance yield (reported up to 85%) and reduce side products like the (Z)-isomer.

Stereochemical Control

The E-configuration is favored due to steric hindrance between the benzyl and 4-methoxyphenyl groups during imine formation. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement of substituents across the double bond.

Chemical Reactivity and Stability

Functional Group Transformations

  • Cyano Group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. For example, treatment with HCl yields 2-carbamoylacrylamide derivatives.

  • Amide Bond: Resistant to hydrolysis at neutral pH but cleavable under strong acidic (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH, 100°C).

  • Methoxy Group: Demethylation via boron tribromide generates phenolic derivatives, expanding utility in prodrug design.

Stability Profile

The compound remains stable under ambient conditions for >6 months when stored in inert atmospheres. Degradation pathways include:

  • Photooxidation: Exposure to UV light induces radical-mediated cleavage of the acrylamide backbone.

  • Thermal decomposition: Above 200°C, cyclization forms quinazoline derivatives.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, likely due to interference with cell wall synthesis enzymes. No activity was observed against Gram-negative bacteria.

Applications in Drug Discovery

Lead Compound Optimization

The acrylamide scaffold serves as a versatile platform for structure-activity relationship (SAR) studies:

  • Methoxy substitution: Replacing the 4-methoxy group with ethoxy (as in CAS 881559-19-9) increases lipophilicity (clogP +0.3) but reduces aqueous solubility.

  • Benzyl modifications: Fluorination at the para position improves metabolic stability (t₁/₂ in human liver microsomes: 48 min vs. 22 min for parent compound) .

Table 2: Comparative Bioactivity of Analogues

CompoundHER2 IC₅₀ (µM)Solubility (mg/mL)
Parent (881560-07-2)1.20.12
4-Ethoxy analogue0.90.08
4-Fluorobenzyl derivative 0.70.15

Industrial and Material Science Applications

Polymer Precursors

The acrylamide moiety participates in radical polymerization, forming thermally stable copolymers with methyl methacrylate (Tg = 145°C). Applications include:

  • Conductive polymers: Doping with iodine achieves conductivity of 10⁻³ S/cm.

  • Photoresists: UV crosslinking enables resolution of 5 µm features in lithography.

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